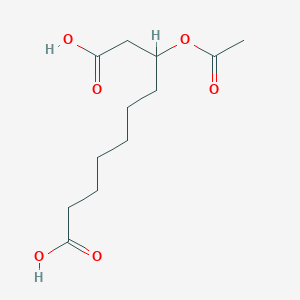

3-(Acetyloxy)decanedioic Acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H20O6 |

|---|---|

Molecular Weight |

260.28 g/mol |

IUPAC Name |

3-acetyloxydecanedioic acid |

InChI |

InChI=1S/C12H20O6/c1-9(13)18-10(8-12(16)17)6-4-2-3-5-7-11(14)15/h10H,2-8H2,1H3,(H,14,15)(H,16,17) |

InChI Key |

MHMWWLOEIOCCDL-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC(CCCCCCC(=O)O)CC(=O)O |

Origin of Product |

United States |

Natural Occurrence and Biogenic Pathways of Decanedioic Acid Analogues

Biogenic Sources of Decanedioic Acid and Hydroxydecanedioic Acid Precursors

The foundational dicarboxylic acid and its hydroxylated analogue are found in a diverse range of organisms, produced through various metabolic activities.

Microorganisms, particularly yeasts and bacteria, are notable producers of dicarboxylic acids through the biotransformation of fatty acids and alkanes. frontiersin.org The yeast Candida tropicalis has been extensively studied and engineered for the production of decanedioic acid (commonly known as sebacic acid). rsc.orgresearchgate.net By blocking the native β-oxidation pathway, strains can be developed that efficiently convert substrates like decanoic acid methyl ester into decanedioic acid, achieving high titers in fermentation processes. rsc.org

Bacteria from the genus Pseudomonas are also capable of producing these compounds. For instance, Pseudomonas putida can hydroxylate fatty acids and is known to produce various (R)-3-hydroxycarboxylic acids from the hydrolysis of polyhydroxyalkanoates (PHA), which are polyesters produced by the bacteria as energy reserves. ethz.chfrontiersin.org The alkane hydroxylase system from Pseudomonas putida GPo1 exhibits high specificity for the terminal oxidation of medium-chain fatty acids (C5-C12). frontiersin.org One study noted the bacterial synthesis of 3-hydroxy-8-acetoxyoctanoic acid by P. putida, demonstrating that microbes possess the enzymatic machinery for both hydroxylation and subsequent acetylation of fatty acid structures. ethz.ch

Table 1: Examples of Microbial Sources for Decanedioic Acid and its Precursors

| Microorganism | Compound Produced | Substrate/Pathway | Reference |

|---|---|---|---|

| Candida tropicalis | Decanedioic acid (Sebacic acid) | Biotransformation of decanoic acid methyl ester | rsc.orgresearchgate.net |

| Pseudomonas putida | (R)-3-hydroxycarboxylic acids | Hydrolysis of polyhydroxyalkanoates (PHA) | ethz.ch |

| Pseudomonas sp. | ω-hydroxydecanoic acid | ω-oxidation of decanoic acid | frontiersin.orgnih.gov |

| Marinobacter aquaeolei | α,ω-dodecanedioic acid | ω-oxidation of 1-dodecanol | frontiersin.org |

In the plant kingdom, decanedioic acid is a known natural product found in organisms such as the common bean (Phaseolus vulgaris). atamanchemicals.com Additionally, complex polyesters like suberin, a protective barrier in the bark of plants like birch, contain hydroxy acids and diacids as major monomeric units, which can include decanedioic acid analogues. mdpi.com

In vertebrates, 3-hydroxydecanedioic acid is a recognized metabolite. hmdb.ca It is typically found in urine and its presence can be elevated under conditions of increased fatty acid metabolism or specific metabolic disorders, such as ketoacidosis or defects in the fatty acid oxidation pathway. hmdb.calookchem.comnih.gov The compound has been identified in various animal tissues and food products derived from them, including chicken, turkey, and domestic pig. hmdb.cahmdb.ca Its formation in animals is thought to arise from a combination of metabolic pathways that process fatty acids. hmdb.ca

Enzymatic Biotransformations in Hydroxydecanedioic Acid Formation

The biosynthesis of hydroxydecanedioic acid from simpler fatty acid precursors is a multi-step enzymatic process involving distinct oxidation pathways.

The formation of 3-hydroxy dicarboxylic acids is believed to occur through the interplay of two key metabolic pathways: ω-oxidation (omega-oxidation) and incomplete β-oxidation (beta-oxidation). hmdb.canih.gov

ω-Oxidation: This pathway acts on monocarboxylic fatty acids, such as decanoic acid. It introduces a hydroxyl group at the terminal methyl carbon (the ω-carbon), which is the carbon atom most distant from the initial carboxyl group. frontiersin.org This ω-hydroxy fatty acid is then further oxidized through an aldehyde intermediate to form a dicarboxylic acid—in this case, decanedioic acid. scispace.comasm.org This pathway serves as an alternative to β-oxidation, particularly when there is an excess of fatty acids. dtu.dk

Incomplete β-Oxidation: Once the dicarboxylic acid is formed, it can be further metabolized via β-oxidation, typically within peroxisomes. researchgate.netnih.gov The β-oxidation spiral shortens the carbon chain by two carbons with each cycle. However, if this process is incomplete, it can result in the formation of hydroxylated intermediates. The generation of 3-hydroxyacyl-CoA is a standard step in the β-oxidation cycle. If this intermediate is released from the cycle before completion and subsequently oxidized at the omega end, or if a dicarboxylic acid undergoes incomplete β-oxidation, the result is a 3-hydroxydicarboxylic acid. nih.govnih.gov

The enzymatic machinery responsible for ω-oxidation primarily involves cytochrome P450 monooxygenases (P450s or CYPs) and various oxidoreductases. nih.gov

Cytochrome P450 Monooxygenases (CYPs): These heme-containing enzymes are crucial for the initial, and often rate-limiting, step of ω-oxidation: the hydroxylation of the terminal methyl group of a fatty acid. asm.orgd-nb.info Different P450 families exhibit substrate specificity. For example, enzymes in the CYP52 family, found in Candida yeasts, are well-known for their ability to hydroxylate n-alkanes and fatty acids to produce α,ω-dicarboxylic acids. asm.orgd-nb.info

Oxidoreductases: Following the initial hydroxylation by a monooxygenase, the resulting ω-hydroxy fatty acid is converted to a dicarboxylic acid by the action of alcohol and aldehyde dehydrogenases, which are classes of oxidoreductases. scispace.com These enzymes catalyze the sequential oxidation of the terminal alcohol group to an aldehyde and then to a carboxylic acid, completing the formation of the dicarboxylic acid structure. scispace.com Some P450 enzymes can also exhibit "overoxidation" activity, catalyzing the entire oxidative cascade from fatty acid to dicarboxylic acid without the need for separate dehydrogenase enzymes. frontiersin.orgasm.org

Table 2: Key Enzymes in Hydroxydecanedioic Acid Formation

| Enzyme Class | Specific Enzyme Example | Role in Pathway | Reference |

|---|---|---|---|

| Monooxygenase | Cytochrome P450 (e.g., CYP52 family) | Catalyzes the initial terminal (ω) hydroxylation of fatty acids. | asm.orgd-nb.info |

| Oxidoreductase | ω-hydroxyacid dehydrogenase | Oxidizes the ω-hydroxy group to an ω-oxo group. | scispace.com |

| Oxidoreductase | ω-oxoacid dehydrogenase | Oxidizes the ω-oxo group to a carboxyl group, forming the dicarboxylic acid. | scispace.com |

| Acyl-CoA Dehydrogenase | Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | Involved in the β-oxidation spiral that can lead to 3-hydroxy intermediates. | nih.gov |

Potential Biogenesis Pathways for Acetyloxy Functionality in Decanedioic Acid Structures

The final structural feature of 3-(Acetyloxy)decanedioic Acid is the acetyloxy group (also called an acetoxy group), which is an ester formed between the hydroxyl group at the C-3 position and acetic acid. wikipedia.orgdbpedia.org The introduction of this group is a biochemical process known as acetylation.

In biological systems, acetylation of a hydroxyl group is typically catalyzed by a class of enzymes called acetyltransferases . wikipedia.org These enzymes facilitate the transfer of an acetyl group from a donor molecule, most commonly Acetyl-Coenzyme A (Acetyl-CoA) , to the target hydroxyl group. wikipedia.org Acetyl-CoA is a central metabolite in the synthesis and breakdown of numerous organic molecules. wikipedia.org

While there is no direct evidence in the reviewed literature for the specific enzymatic acetylation of 3-hydroxydecanedioic acid in a natural system, a plausible biogenetic pathway can be hypothesized:

Formation of the Substrate: As detailed previously, 3-hydroxydecanedioic acid is formed via ω-oxidation and incomplete β-oxidation of a fatty acid precursor. hmdb.ca

Enzymatic Acetylation: The resulting 3-hydroxydecanedioic acid could then serve as a substrate for a suitable acetyltransferase enzyme. This enzyme would catalyze the transfer of an acetyl group from acetyl-CoA to the 3-hydroxy position, yielding this compound.

The biological plausibility of such a reaction is supported by the existence of other acetylated natural products, including acetylated fatty acids. ethz.chwikipedia.org The enzymatic acylation of hydroxyl groups on various molecules is a known strategy in biochemistry to modify a compound's properties and is employed in the production of diverse molecules like lactones and esters. lbl.govnih.gov

Synthetic Methodologies and Derivatization of 3 Acetyloxy Decanedioic Acid

Chemical Synthesis Approaches for 3-(Acetyloxy)decanedioic Acid

Traditional organic synthesis provides a direct pathway to this compound through the esterification of its precursor, 3-hydroxydecanedioic acid. nih.gov These methods rely on well-established reaction mechanisms but require careful control to achieve the desired selectivity.

Direct Esterification and Acetylation Strategies of 3-Hydroxydecanedioic Acid

The most direct route to synthesize this compound is through the acetylation of the secondary hydroxyl group of 3-hydroxydecanedioic acid. This transformation can be achieved using standard esterification protocols.

One common method is the Fischer-Speier esterification, which involves reacting the parent hydroxy acid with acetic acid in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.com In this equilibrium-driven process, the alcohol (the hydroxyl group of the substrate) reacts with the carboxylic acid (acetic acid) to form an ester and water. youtube.com To drive the reaction toward the product, the water is typically removed as it is formed.

Alternatively, more reactive acetylating agents can be employed for a more rapid and often irreversible reaction. These agents include acetyl chloride and acetic anhydride (B1165640). The reaction with acetyl chloride is highly exothermic and produces hydrogen chloride as a byproduct, often requiring a base to neutralize it. Acetic anhydride is another effective agent, with the reaction typically catalyzed by a base like pyridine (B92270) or a Lewis acid.

Table 1: Comparison of Acetylation Methods for Hydroxyl Groups

| Method | Reagents | Catalyst | Byproduct | Conditions |

| Fischer Esterification | Acetic Acid | Strong Acid (e.g., H₂SO₄) | Water | Typically requires heat and removal of water |

| Acetyl Chloride | Acetyl Chloride | Often none; base added to neutralize HCl | HCl | Vigorous reaction, often performed at low temperatures |

| Acetic Anhydride | Acetic Anhydride | Base (e.g., Pyridine) or Acid | Acetic Acid | Generally mild to moderate temperatures |

Chemo-selective and Stereoselective Synthesis Considerations

The synthesis of this compound from its hydroxy precursor presents significant selectivity challenges due to the presence of three reactive functional groups: two carboxylic acids and one secondary alcohol.

Chemo-selectivity: The primary challenge is to selectively acetylate the hydroxyl group without promoting side reactions, such as the formation of polyesters through intermolecular esterification between the hydroxyl group of one molecule and a carboxyl group of another, or the formation of an anhydride. The choice of reagents and reaction conditions is critical. Milder conditions and highly selective reagents are favored to target only the more nucleophilic hydroxyl group over the less reactive carboxylates. Protecting the carboxylic acid groups, for instance by converting them to esters, prior to acetylation and subsequent deprotection is a viable, albeit longer, strategy to ensure selectivity.

Stereoselectivity: The carbon atom at the 3-position is a chiral center. Therefore, 3-hydroxydecanedioic acid exists as two enantiomers: (R)-3-hydroxydecanedioic acid and (S)-3-hydroxydecanedioic acid. hmdb.ca A non-stereoselective synthesis starting from a racemic mixture of the precursor will result in a racemic mixture of this compound. Achieving a stereochemically pure product requires either starting with an enantiomerically pure precursor or employing a stereoselective synthesis method. researchgate.netresearchgate.net Asymmetric synthesis strategies could involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the acetylation or the reactions leading to the hydroxy acid precursor itself.

Development of Novel Synthetic Routes to Acetyloxydecanedioic Acids

While direct acetylation is the most straightforward approach, research into novel synthetic routes aims to improve efficiency, selectivity, and sustainability. nih.gov The development of new synthetic pathways could circumvent the need for protecting groups or harsh reagents. mdpi.comresearchgate.net

One potential avenue is the use of solid-supported catalysts, which can simplify product purification and catalyst recycling, making the process more environmentally friendly. organic-chemistry.org For instance, porous phenolsulfonic acid-formaldehyde (PSF) resins have shown high efficiency in esterifications without the need for water removal. organic-chemistry.org Another approach could involve flow chemistry, where reactants are continuously passed through a reactor containing an immobilized catalyst, allowing for precise control over reaction parameters and potentially improving yields and selectivity. nih.gov The development of such novel routes is essential for producing acetyloxydecanedioic acids and their analogues on a larger scale for various applications. researchgate.net

Biocatalytic and Chemoenzymatic Synthesis of this compound

Biocatalysis offers a powerful alternative to traditional chemical synthesis, leveraging the high selectivity and efficiency of enzymes to perform specific chemical transformations under mild conditions. rsc.orgrjpbr.com This approach is particularly advantageous for multifunctional molecules like 3-hydroxydecanedioic acid. mdpi.com

Enzyme-Mediated Esterification Reactions

Enzymes, particularly lipases, are widely used as biocatalysts for esterification reactions due to their stability, broad substrate specificity, and ability to function in organic solvents. researchgate.net For the synthesis of this compound, a lipase (B570770) could be used to catalyze the selective acetylation of the 3-hydroxy group of 3-hydroxydecanedioic acid.

This chemoenzymatic approach offers several benefits:

High Chemo-selectivity: Lipases can selectively acylate the hydroxyl group, leaving the two carboxylic acid groups untouched, thus avoiding the need for protecting groups.

Stereoselectivity: Many lipases exhibit enantioselectivity, meaning they can selectively acylate one enantiomer of a racemic mixture of 3-hydroxydecanedioic acid. This allows for kinetic resolution, yielding both an enantiomerically enriched acetyloxy product and the unreacted hydroxy precursor of the opposite configuration.

Mild Conditions: Enzymatic reactions are typically carried out at or near room temperature and neutral pH, which preserves sensitive functional groups and reduces energy consumption. nih.gov

Table 2: Potential Enzymes for Biocatalytic Acetylation

| Enzyme Class | Example Enzyme | Potential Acyl Donor | Key Advantage |

| Lipase | Candida antarctica Lipase B (CALB) | Vinyl acetate, Acetic anhydride | High selectivity, stability in organic media |

| Esterase | Pig Liver Esterase (PLE) | Ethyl acetate | Broad substrate scope |

| Protease | Subtilisin | Acetic acid esters | Can function under specific conditions |

Microbial Fermentation and Biotransformation for Analogues

Microbial systems can be engineered or selected for their ability to produce valuable chemicals from renewable feedstocks. While direct fermentation to this compound is not established, microbial processes are highly relevant for producing the necessary precursors and a variety of analogues. mdpi.com

Precursor Synthesis: Certain yeast species, such as Candida tropicalis, are known to convert fatty acids and alkanes into α,ω-dicarboxylic acids through the ω-oxidation pathway. researchgate.netnih.gov This biotransformation pathway involves the terminal hydroxylation of a fatty acid, followed by oxidation to a dicarboxylic acid. It is conceivable that strains could be identified or engineered to hydroxylate decanoic acid at the C-3 position, leading to the biological production of 3-hydroxydecanedioic acid.

Analogue Production: Biotransformation using whole microbial cells offers a versatile platform for creating a library of hydroxylated dicarboxylic acid analogues. nih.gov By feeding different fatty acid substrates to specific microbial cultures, a range of hydroxy dicarboxylic acids with varying chain lengths and hydroxylation positions could be generated. These bio-derived precursors could then be chemically or enzymatically acetylated to produce a diverse family of acetyloxydecanedioic acid analogues for research and development. This approach aligns with the principles of green chemistry by utilizing biological systems to create complex molecules from simpler, often renewable, starting materials. googleapis.com

Synthesis of Related Acetyloxydecanedioic Acid Derivatives and Conjugates

The derivatization of this compound and related compounds primarily involves reactions at the two carboxylic acid functional groups. Standard esterification and amidation reactions are commonly employed, often utilizing activating agents to facilitate the formation of the desired products. The presence of the acetyloxy group at the 3-position introduces an element of asymmetry to the molecule, which can be exploited for selective derivatization under controlled conditions.

Esterification Reactions

The formation of mono- and di-esters of dicarboxylic acids is a fundamental synthetic transformation. For symmetrical dicarboxylic acids, methods have been developed to achieve high yields of monoesters by reacting the diacid with an alcohol in an aqueous solution, followed by continuous extraction of the monoester. google.com While this compound is not symmetrical, similar principles can be applied, potentially with regioselectivity influenced by the electronic and steric effects of the acetyloxy group.

Common esterification methods that can be applied to this compound include:

Fischer-Speier Esterification: This classic method involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is typically performed at elevated temperatures to drive the equilibrium towards the ester product.

Steglich Esterification: A milder method that utilizes dicyclohexylcarbodiimide (B1669883) (DCC) or a similar coupling agent to activate the carboxylic acid, allowing for reaction with an alcohol under ambient conditions. This method is particularly useful for substrates that are sensitive to harsh acidic conditions.

Derivatization for Analysis: For analytical purposes, such as gas chromatography, the carboxylic acid groups of related hydroxy dicarboxylic acids are often converted to more volatile esters, such as trimethylsilyl (B98337) (TMS) esters. nih.gov

| Dicarboxylic Acid | Alcohol | Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Dodecanedioic Acid | Ethanol | Aqueous solution, continuous extraction with cyclohexane | Monoethyl dodecanedioate | High | google.com |

| Sebacic Acid (Decanedioic Acid) | Ethanol | Aqueous solution with H2SO4, continuous extraction | Monoethyl sebacate | >96% purity | google.com |

| 3-Hydroxydodecanedioic Acid | N/A (for GC analysis) | Trimethylsilylation | Trimethylsilyl ester | High efficiency | nih.gov |

Amide Formation and Conjugation

The synthesis of amides from this compound involves the reaction of one or both of its carboxylic acid groups with an amine. This reaction is fundamental for creating conjugates with peptides, amino acids, or other amine-containing molecules.

Standard methods for amide bond formation include:

Use of Coupling Reagents: Reagents such as O-(7-azobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HATU) are highly effective for promoting the condensation of carboxylic acids and amines to form amides. nih.gov

Activation as Acid Chlorides or Anhydrides: The carboxylic acid can be converted to a more reactive intermediate, such as an acid chloride or anhydride, which then readily reacts with an amine to form the amide.

Boric Acid Catalysis: A method for the direct amidation of carboxylic acids with amines using boric acid as a catalyst has been developed. This approach is noted for being environmentally friendly and suitable for large-scale preparations. orgsyn.org

Enzymatic Synthesis: Lipases can be used to catalyze the formation of polyamides from dicarboxylic acids and diamines, offering a biocatalytic route to these derivatives. google.com

The synthesis of conjugates often involves linking the dicarboxylic acid to a biomolecule or a fluorescent tag. For instance, derivatization with reagents like benzofurazan (B1196253) can be used for fluorescent detection in analytical applications. nih.gov

| Carboxylic Acid | Amine | Coupling Agent/Catalyst | Solvent | General Product | Reference |

|---|---|---|---|---|---|

| Generic Carboxylic Acid | Primary or Secondary Amine | HATU, DIEA | N/A | Amide | nih.gov |

| Generic Carboxylic Acid | Primary or Secondary Amine | Boric Acid | Toluene (often with azeotropic removal of water) | Amide | orgsyn.org |

| α- or β-Hydroxycarboxylic Acid | Amine | Alkylboronic or Arylboronic Acid | Toluene | Hydroxycarboxylic acid amide | google.com |

The synthesis of derivatives and conjugates of this compound is based on well-established principles of organic chemistry. The choice of synthetic methodology depends on the desired product, the stability of the starting materials, and the scale of the reaction. Further research into the specific derivatization of this compound will likely reveal novel molecules with interesting and useful properties.

Mechanistic Elucidation of Reactions Involving 3 Acetyloxy Decanedioic Acid

Detailed Reaction Mechanisms of Esterification and Hydrolysis of the Acetyloxy Group

The acetyloxy group, an ester, is a primary site of reactivity in 3-(Acetyloxy)decanedioic acid. Its formation (esterification) and cleavage (hydrolysis) are fundamental reactions, typically catalyzed by acids or bases. These transformations proceed via nucleophilic acyl substitution, centered on the electrophilic carbonyl carbon of the acetyloxy group.

Acid-Catalyzed Hydrolysis and Esterification:

Under acidic conditions, the hydrolysis of the acetyloxy group and its reverse reaction, Fischer esterification, are reversible processes. youtube.comucoz.com The mechanism for hydrolysis involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. youtube.comucalgary.ca A weak nucleophile, such as water, can then attack this activated carbon, leading to a tetrahedral intermediate. ucalgary.cayoutube.com Subsequent proton transfers allow for the departure of the alcohol (in this case, the hydroxyl group at the C3 position of the decanedioic acid backbone) and regeneration of the acid catalyst, yielding acetic acid and 3-hydroxydecanedioic acid. youtube.com The entire process is a series of equilibrium steps. youtube.com

The mechanism for acid-catalyzed esterification is the microscopic reverse of hydrolysis. youtube.comucoz.com It begins with the protonation of the carboxylic acid's carbonyl group, followed by nucleophilic attack from an alcohol.

Base-Promoted Hydrolysis (Saponification):

In the presence of a strong base, such as hydroxide (B78521) (OH⁻), the hydrolysis of the acetyloxy group is effectively irreversible. youtube.com This reaction, known as saponification, is initiated by the direct nucleophilic attack of the hydroxide ion on the electrophilic carbonyl carbon. ucalgary.ca This step forms a tetrahedral intermediate. ucalgary.ca The intermediate then collapses, reforming the carbonyl double bond and expelling the alkoxide leaving group. ucalgary.ca In the final, rapid, and irreversible step, the acidic carboxylic acid that is formed is deprotonated by the alkoxide or another base molecule, driving the reaction to completion. ucalgary.cayoutube.com

| Catalyst Type | Key Steps | Reversibility | Key Intermediate |

| Acid (H⁺) | 1. Protonation of carbonyl oxygen. 2. Nucleophilic attack by water. 3. Proton transfers. 4. Elimination of alcohol. | Reversible youtube.com | Protonated tetrahedral intermediate |

| Base (OH⁻) | 1. Nucleophilic attack by hydroxide. 2. Formation of tetrahedral intermediate. 3. Elimination of alkoxide leaving group. 4. Irreversible deprotonation of the resulting carboxylic acid. | Irreversible youtube.com | Tetrahedral alkoxide intermediate |

Mechanistic Aspects of Oxidative Transformations of Decanedioic Acid Precursors

Decanedioic acid, the backbone of the title compound, is itself a product of oxidative processes, typically originating from long-chain monocarboxylic fatty acids or hydrocarbons. The mechanisms of these transformations often involve enzymes like cytochrome P450 monooxygenases.

A primary pathway for the formation of dicarboxylic acids in biological systems is ω-oxidation. This process begins with the hydroxylation of the terminal methyl group (the ω-carbon) of a fatty acid, such as decanoic acid. This reaction is catalyzed by a mixed-function oxidase system, requiring molecular oxygen and a reduced nicotinamide (B372718) nucleotide cofactor. gsartor.org The resulting ω-hydroxy fatty acid is then sequentially oxidized, first to an aldehyde and then to a carboxylic acid, by the action of alcohol and aldehyde dehydrogenases, respectively. This forms the dicarboxylic acid, decanedioic acid.

Another related pathway is (ω-1)-hydroxylation, where the carbon adjacent to the terminal methyl group is oxidized. gsartor.org Further oxidation can lead to various functionalized dicarboxylic acids. The oxidation of aldehydes to carboxylic acids, a key step in these pathways, can be catalyzed by P450 enzymes. The proposed mechanism involves an initial hydrogen abstraction from the aldehyde, which is the rate-limiting step, followed by a rapid "oxygen rebound" to form the carboxylic acid. nih.gov

Enzymatic Reaction Mechanisms Governing Hydroxy- and Acetyloxy-Fatty Acid Metabolism

The metabolism of fatty acids involves a host of enzymatic reactions. The formation of hydroxy fatty acids is often a precursor step to further transformations. Cytochrome P450 enzymes, for instance, can introduce hydroxyl groups at various positions along a fatty acid chain. researchgate.net

The acetyloxy group of this compound can be enzymatically hydrolyzed by esterases or lipases. These enzymes typically employ a catalytic triad (B1167595) (e.g., serine, histidine, and aspartate) in their active site. The mechanism of a serine hydrolase proceeds via nucleophilic attack by the serine hydroxyl group on the ester's carbonyl carbon. This forms a tetrahedral intermediate, which is stabilized by an "oxyanion hole" in the enzyme's active site. The intermediate then collapses, releasing the alcohol portion of the substrate and forming an acyl-enzyme intermediate. This covalent intermediate is subsequently hydrolyzed by a water molecule, regenerating the free enzyme and releasing the carboxylic acid (acetic acid).

Enzymes can also act on the hydroxyl group of the parent hydroxy-acid. For example, NAD⁺-dependent alcohol dehydrogenases can oxidize the hydroxyl group to a ketone. researchgate.net This keto-acid could then be a substrate for other enzymes, such as Baeyer-Villiger monooxygenases (BVMOs), which can insert an oxygen atom adjacent to the ketone, leading to ester formation and potential C-C bond cleavage upon hydrolysis. researchgate.net

| Enzyme Class | Reaction Catalyzed | General Mechanistic Feature |

| Cytochrome P450 | Hydroxylation of fatty acids | Oxygen activation and insertion into C-H bonds |

| Esterases/Lipases | Hydrolysis of acetyloxy group | Formation of a covalent acyl-enzyme intermediate via a catalytic triad researchgate.net |

| Alcohol Dehydrogenases | Oxidation of hydroxyl to keto group | Hydride transfer to a cofactor (e.g., NAD⁺) researchgate.net |

| Baeyer-Villiger Monooxygenases | Oxidation of keto group to an ester | Insertion of an oxygen atom adjacent to a carbonyl group researchgate.net |

Decarboxylation Pathways and Carbon-Carbon Bond Cleavage in Dicarboxylic Acids

Decarboxylation, the removal of a carboxyl group as CO₂, is a significant reaction for dicarboxylic acids. wikipedia.org The stability of the resulting intermediate carbanion is a crucial factor determining the ease of decarboxylation. wikipedia.org For a simple dicarboxylic acid, this reaction can be challenging. However, the presence of other functional groups can facilitate the process. For instance, if the 3-acetyloxy group were hydrolyzed to a hydroxyl group, and then oxidized to a β-keto group, the resulting β-keto dicarboxylic acid would be highly susceptible to decarboxylation.

In other contexts, decarboxylation can be driven by different mechanisms:

Oxidative Decarboxylation: Radical species, such as the hydroxyl radical (OH•), can initiate decarboxylation. The mechanism may involve the abstraction of a hydrogen atom from the carbon adjacent to a carboxyl group, followed by the formation of a peroxy radical and subsequent rearrangement and cleavage. researchgate.net

Enzymatic Decarboxylation: Specific enzymes, known as decarboxylases, can catalyze this reaction. wikipedia.org For example, a light-driven photodecarboxylase from Chlorella variabilis (CvFAP) has been shown to convert long-chain dicarboxylic acids into alkanes, proceeding through a mono-fatty acid intermediate. nih.govresearchgate.net

Cleavage of the carbon-carbon bonds within the decanedioic acid backbone is an energetically demanding process. wikipedia.org Such reactions are less common than transformations at the functional groups but can occur under specific enzymatic or chemical conditions. Mechanistically, C-C bond activation can proceed through pathways like β-carbon elimination from an organometallic intermediate or direct oxidative addition to a metal center. wikipedia.org In biological systems, enzymes like dioxygenases can catalyze oxidative C-C bond cleavage, often involving metal cofactors. usu.edu

Advanced Analytical Chemistry for 3 Acetyloxy Decanedioic Acid Research

High-Resolution Chromatographic and Spectrometric Methods

The comprehensive analysis of 3-(Acetyloxy)decanedioic acid, particularly within complex biological or chemical matrices, necessitates the use of high-resolution separation and detection techniques. Chromatographic methods coupled with mass spectrometry are indispensable for achieving the required sensitivity and selectivity.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications in Complex Mixtures

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds. For a molecule like this compound, which has a high boiling point and polar functional groups (two carboxylic acids and an ester), derivatization is essential to increase its volatility and thermal stability for GC analysis.

Common derivatization strategies involve converting the carboxylic acid groups into less polar and more volatile esters (e.g., methyl esters) or silyl (B83357) ethers (e.g., trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) esters). nih.govnih.gov For instance, the TMS derivative of the related parent compound, sebacic acid, has been well-characterized by GC-MS. mpg.denist.gov This process allows the compound to be vaporized without degradation and separated from other components in a mixture based on its interaction with the GC column's stationary phase.

Following separation, the compound is ionized, typically by electron ionization (EI), which fragments the molecule in a reproducible pattern. This fragmentation pattern, or mass spectrum, serves as a chemical fingerprint for identification. For this compound, characteristic fragments would be expected from the loss of the acetyloxy group, cleavage of the carbon chain, and fragmentation of the derivatized carboxyl groups. By comparing the obtained mass spectrum to spectral libraries or by interpreting the fragmentation pattern, the compound can be identified and quantified.

Table 1: Illustrative GC-MS Data for Derivatized Decanedioic Acid (Sebacic Acid) This table presents data for derivatives of the parent compound, decanedioic acid, to illustrate a typical GC-MS analysis approach.

| Derivative | Retention Index (VAR5 method) | Key Mass Fragments (m/z) | Database Source |

| Trimethylsilyl (2TMS) | 1885.64 | 331, 315, 245, 147, 73 | Golm Metabolome Database mpg.de |

| tert-Butyldimethylsilyl (2TBDMS) | 2372 (non-polar column) | 373, 317, 257, 117, 75 | NIST WebBook nist.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem MS Approaches (LC-MS/MS, UPLC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) and its advanced forms, such as Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), are highly suitable for analyzing polar, non-volatile compounds like this compound without the need for derivatization. shodex.com Separation is achieved in the liquid phase, typically using a reversed-phase column (e.g., C18), where polar compounds elute earlier than non-polar ones.

The eluent from the LC column is introduced into a mass spectrometer, commonly using electrospray ionization (ESI), which is a soft ionization technique that typically generates protonated molecules ([M+H]^+) or deprotonated molecules ([M-H]^-) with minimal fragmentation. nih.gov For this compound, analysis in negative ion mode would likely show a strong signal for the ([M-H]^-) ion.

Tandem mass spectrometry (MS/MS) significantly enhances specificity and is used for unambiguous identification and quantification. In this approach, the precursor ion of interest (e.g., the ([M-H]^-) ion of this compound) is selected, fragmented, and the resulting product ions are analyzed. This process, known as Multiple Reaction Monitoring (MRM), provides very high selectivity and is a powerful tool for quantifying the analyte in complex samples.

Advanced Hyphenated Techniques (e.g., GCxGC, IM-MS) for Comprehensive Analysis

For exceptionally complex mixtures, advanced multidimensional techniques offer superior resolving power. Comprehensive two-dimensional gas chromatography (GCxGC) uses two different GC columns in series, providing a much higher separation capacity than single-column GC. This would be particularly useful for resolving isomers or compounds with very similar chemical properties in a complex sample containing this compound.

Ion Mobility-Mass Spectrometry (IM-MS) adds another dimension of separation after ionization and before mass analysis. Ions are separated based on their size, shape, and charge as they drift through a gas-filled cell. This technique can separate isomers that are indistinguishable by mass spectrometry alone and can provide additional structural information, enhancing the confidence of compound identification.

Spectroscopic Characterization Techniques for Structural Confirmation

Spectroscopic methods are essential for the definitive structural elucidation of a molecule like this compound, providing detailed information about its atomic connectivity, functional groups, and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Atomic Connectivity and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise structure of an organic molecule.

¹H NMR: This experiment provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, distinct signals would be expected for the protons of the acetyl group, the proton on the carbon bearing the acetyloxy group (C3), and the various methylene (B1212753) groups along the decanedioic acid backbone.

¹³C NMR: This provides information on the different types of carbon atoms in the molecule, including the carbonyl carbons of the ester and carboxylic acid groups.

2D NMR (e.g., COSY, HSQC, HMBC): Two-dimensional NMR experiments are used to establish the connectivity between atoms. For instance, an HSQC spectrum would correlate each proton signal with the carbon to which it is directly attached, confirming the placement of the acetyloxy group at the C3 position.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound This table is illustrative and based on standard chemical shift values for similar functional groups. Actual experimental values may vary.

| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity |

| -O-C(=O)-CH₃ | ~2.1 | Singlet |

| H -C3(OAc)- | ~4.9 - 5.1 | Multiplet |

| -CH₂ -COOH | ~2.2 - 2.4 | Multiplet |

| -CH₂ -C3(OAc)- | ~2.5 - 2.7 | Multiplet |

| Chain -CH₂ - | ~1.2 - 1.6 | Multiplet |

| -COOH | ~10 - 12 | Broad Singlet |

Infrared (IR) Spectroscopy for Functional Group Fingerprinting

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency. For this compound, the IR spectrum would be expected to show distinct absorption bands confirming its key structural features.

The spectrum of its parent compound, sebacic acid, shows a very broad absorption from the hydrogen-bonded -OH groups of the carboxylic acids, along with a strong C=O stretch. researchgate.net For this compound, an additional, distinct C=O stretch at a higher frequency would be expected for the ester functional group, differentiating it from the carboxylic acid carbonyls.

Table 3: Expected Characteristic IR Absorption Bands for this compound This table is illustrative and based on typical IR frequencies for the specified functional groups.

| Functional Group | Bond | Characteristic Absorption Range (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 2500 - 3300 (very broad) |

| Ester | C=O stretch | 1735 - 1750 (strong) |

| Carboxylic Acid | C=O stretch | 1700 - 1725 (strong) |

| Alkane | C-H stretch | 2850 - 3000 |

| Ester/Carboxylic Acid | C-O stretch | 1000 - 1300 |

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique for the unambiguous identification and structural elucidation of novel or target compounds in complex mixtures. measurlabs.com Its capacity to measure mass-to-charge ratios (m/z) with exceptional accuracy and precision makes it ideal for determining the elemental composition of a molecule. azolifesciences.com For this compound, which has a molecular formula of C12H20O6, the theoretical monoisotopic mass is 260.12599 Da.

HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, can measure this mass with an error of less than 5 parts per million (ppm). uci.edu This level of accuracy allows researchers to confidently confirm the molecular formula, as it significantly narrows down the number of possible elemental combinations for a measured mass. uci.edu The analysis typically involves ionizing the sample, often using electrospray ionization (ESI), and then measuring the m/z of the resulting ions, such as the deprotonated molecule [M-H]⁻ in negative ion mode.

| Parameter | Value |

|---|---|

| Molecular Formula | C12H20O6 |

| Ion Formula | [C12H19O6]⁻ |

| Theoretical Exact Mass (Da) | 259.11871 |

| Hypothetical Measured Mass (Da) | 259.11820 |

| Mass Difference (mDa) | -0.51 |

| Error (ppm) | -1.97 |

Furthermore, tandem mass spectrometry (MS/MS) experiments on HRMS platforms provide structural information through controlled fragmentation of the precursor ion. For an O-acetyl-substituted carboxylate like this compound, characteristic fragmentation pathways could include the neutral loss of ketene (B1206846) (CH₂=C=O) or acetic acid (C₂H₄O₂), and decarboxylation (loss of CO₂). nih.govresearchgate.net Analyzing the accurate masses of these fragment ions further corroborates the proposed molecular structure.

Method Development for Quantitative Analysis in Research Matrices

The accurate quantification of this compound in diverse and complex research matrices, such as biological fluids, environmental samples, or food products, necessitates the development of a robust and validated analytical method. This process begins with an effective sample preparation strategy to isolate and concentrate the analyte, followed by the establishment and validation of the instrumental method to ensure reliable and reproducible results.

Sample Preparation and Enrichment Strategies (e.g., QuEChERS, SPME, DLLME)

The choice of sample preparation technique is critical for removing interfering matrix components and enriching the target analyte to a concentration suitable for instrumental analysis. For a polar, dicarboxylic acid compound, several modern microextraction techniques are applicable.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): Originally developed for pesticide residue analysis in food, the QuEChERS method has been adapted for a wide range of analytes and matrices. researchgate.netresearchgate.net The process involves an initial extraction with a solvent (typically acetonitrile), followed by partitioning using salts. A subsequent cleanup step, known as dispersive solid-phase extraction (d-SPE), removes interferences. For acidic analytes like this compound, modifications are crucial; for instance, acidification of the sample can improve partitioning into acetonitrile, and the commonly used primary-secondary amine (PSA) sorbent in the d-SPE step should be avoided as it can remove acids from the extract. quechers.euacs.org

Solid-Phase Microextraction (SPME): SPME is a solvent-free technique that uses a coated fiber to extract and concentrate analytes from a sample. sigmaaldrich.com The fiber can be exposed to the headspace above the sample (HS-SPME) for volatile compounds or directly immersed in a liquid sample (DI-SPME). sigmaaldrich.com For carboxylic acids, a polar fiber coating, such as polyacrylate, would be appropriate. nih.gov The extracted analyte is then thermally desorbed into the injector of a gas chromatograph (GC) or eluted with a solvent for high-performance liquid chromatography (HPLC) analysis. sigmaaldrich.comnih.gov

Dispersive Liquid-Liquid Microextraction (DLLME): DLLME is a rapid microextraction technique based on a ternary solvent system. researchgate.net A mixture of an extraction solvent (a small volume of a water-immiscible solvent) and a disperser solvent (a solvent miscible in both the extraction solvent and the aqueous sample, like acetone (B3395972) or acetonitrile) is injected into the aqueous sample. researchgate.netnih.gov This creates a cloudy solution of fine microdroplets, maximizing the surface area for rapid analyte transfer into the extraction solvent. nih.gov After centrifugation, the sedimented organic phase is collected for analysis. This technique is well-suited for extracting organic compounds from aqueous matrices. nih.govbohrium.com

| Technique | Principle | Advantages | Considerations |

|---|---|---|---|

| QuEChERS | Solvent extraction followed by salting-out and dispersive SPE cleanup. hawach.com | High throughput, effective for a wide range of matrices. researchgate.net | Requires modification for acidic analytes (pH adjustment, avoidance of PSA). quechers.eu |

| SPME | Equilibrium-based extraction onto a coated fiber. sigmaaldrich.com | Solvent-free, simple, integrates sampling and concentration. sigmaaldrich.com | Fiber selection is critical; potential for matrix effects on the fiber. |

| DLLME | Partitioning into fine droplets of an extraction solvent dispersed in the sample. researchgate.net | Extremely fast, high enrichment factor, low solvent consumption. nih.gov | Primarily for aqueous samples; requires solvent with higher density than water. |

Validation and Interlaboratory Study Protocols for Analytical Robustness

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. gavinpublishers.com It ensures the reliability, reproducibility, and accuracy of quantitative data. Key performance parameters are evaluated according to established guidelines. nih.govnih.gov

Accuracy: Refers to the closeness of a measured value to the true value. It is typically assessed by performing recovery studies on samples spiked with a known concentration of the analyte at multiple levels.

Precision: Describes the closeness of agreement between a series of measurements. It is evaluated at two levels: repeatability (intra-assay precision) under the same operating conditions over a short interval, and intermediate precision (inter-assay precision), which assesses variations within a laboratory (different days, analysts, or equipment).

Specificity and Selectivity: The ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present in the sample matrix.

Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

| Parameter | Typical Acceptance Criteria | Hypothetical Result |

|---|---|---|

| Linear Range | Correlation coefficient (r²) > 0.99 | 1–1000 ng/mL, r² = 0.998 |

| Accuracy (% Recovery) | 80–120% | 95.2–104.5% |

| Precision (Repeatability) | RSD ≤ 15% | 4.5% |

| Precision (Intermediate) | RSD ≤ 20% | 7.8% |

| LOD | Signal-to-Noise > 3 | 0.3 ng/mL |

| LOQ | Signal-to-Noise > 10 | 1.0 ng/mL |

Interlaboratory Study Protocols

Once a method has been validated in a single laboratory, an interlaboratory study (ILS), or collaborative trial, is the definitive way to assess its reproducibility and transferability. rsc.org An ILS involves sending identical, homogeneous samples to multiple participating laboratories for analysis using the same prescribed method. bisfa.org The results are collected and statistically analyzed to determine the method's performance across different environments.

The primary outcomes of an ILS are the repeatability standard deviation (sᵣ) and the reproducibility standard deviation (sᵣ). nih.gov These values provide a robust estimate of the method's variability and are crucial for establishing it as a standard or official method. rsc.orgnih.gov The design of such a study must be comprehensive, defining the scope, number of participating laboratories, testing conditions, and number of repetitions. bisfa.org

Biological and Biochemical Research Implications of 3 Acetyloxy Decanedioic Acid

Investigations into Lipid Metabolism and Fatty Acid Remodeling Pathways

The metabolic pathway relevant to 3-(Acetyloxy)decanedioic acid begins with its precursor, decanedioic acid, which is formed through the ω-oxidation of monocarboxylic fatty acids. This process serves as an alternative to the primary β-oxidation pathway, especially when β-oxidation is impaired or overloaded.

ω-Oxidation Pathway : This three-step process occurs primarily in the smooth endoplasmic reticulum of the liver and kidneys. byjus.com It begins with the hydroxylation of the terminal omega (ω) carbon of a fatty acid by a cytochrome P450 enzyme, followed by two oxidation steps catalyzed by alcohol and aldehyde dehydrogenases, respectively. byjus.comnih.gov This sequence converts a monocarboxylic acid into a dicarboxylic acid, such as decanedioic acid.

Peroxisomal β-Oxidation : Once formed, long-chain dicarboxylic acids are transported to peroxisomes for catabolism. nih.govdntb.gov.ua Unlike mitochondrial β-oxidation, which is the primary pathway for most fatty acids, peroxisomal β-oxidation is specifically equipped to shorten DCAs. nih.govwikipedia.org This process breaks down the DCA chain, producing acetyl-CoA and shorter-chain dicarboxylic acids that can then be further metabolized. nih.gov

The formation of this compound likely involves the enzymatic acetylation of a hydroxylated intermediate within this metabolic framework. Such modifications are crucial in fatty acid remodeling, potentially altering the compound's solubility, transport, or biological activity. Endogenous long-chain dicarboxylic acids have been shown to act as triggering molecules that induce peroxisomal β-oxidation, suggesting a feedback mechanism where the products of ω-oxidation can upregulate their own degradation pathway. nih.gov

Roles as Research Biomarkers in Metabolic Pathway Studies

The presence and concentration of dicarboxylic acids in biological fluids are valuable diagnostic markers for several metabolic disorders. Their accumulation often points to a bottleneck in fatty acid oxidation pathways.

Elevated levels of dicarboxylic acids in urine, a condition known as dicarboxylic aciduria, are a classic indicator of impaired mitochondrial fatty acid oxidation. nih.govlibretexts.org When the mitochondrial β-oxidation pathway is defective, fatty acids are shunted to the microsomal ω-oxidation pathway, leading to an overproduction and subsequent excretion of DCAs. libretexts.org

Disorders where dicarboxylic acids serve as key biomarkers include:

Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency : This is one of the most common fatty acid oxidation disorders (FAODs), where the inability to break down medium-chain fatty acids leads to their accumulation and subsequent conversion to dicarboxylic acids via ω-oxidation. libretexts.org

Peroxisome Biogenesis Disorders (PBDs) : In conditions like Zellweger syndrome, the absence or dysfunction of peroxisomes prevents the degradation of very-long-chain fatty acids and dicarboxylic acids. nih.gov This leads to a buildup of these molecules, which can be detected in patient samples. Studies have identified widespread dicarboxylic acylcarnitine abnormalities in patients with PBDs, highlighting their utility as key biomarkers for this class of inherited metabolic diseases. nih.gov

The specific profile of excreted DCAs can help pinpoint the nature of the metabolic block. The detection of decanedioic acid and its derivatives, such as this compound, could therefore contribute to the differential diagnosis of these complex disorders.

| Disorder Type | Specific Condition (Example) | Metabolic Defect | Resulting Biomarker Profile |

|---|---|---|---|

| Fatty Acid Oxidation Disorder (FAOD) | MCAD Deficiency | Impaired mitochondrial β-oxidation of medium-chain fatty acids. | Increased urinary excretion of medium-chain dicarboxylic acids. |

| Peroxisome Biogenesis Disorder (PBD) | Zellweger Syndrome | Defective peroxisome assembly, impairing peroxisomal β-oxidation. | Accumulation of very-long-chain fatty acids and long-chain dicarboxylic acids/acylcarnitines. |

Metabolomic analysis of biological fluids like urine and plasma routinely identifies a range of dicarboxylic acids as part of the normal endogenous metabolite profile. mdpi.com However, their levels can change significantly in response to physiological stress or disease. For instance, increased urinary excretion of DCAs, including adipic, suberic, and sebacic (decanedioic) acids, is a well-documented finding in patients with diabetic ketoacidosis. nih.gov This is thought to result from increased oxidative stress and peroxidation of unsaturated fatty acids, which can also generate DCAs. nih.gov

As analytical techniques become more sensitive, unique metabolites like this compound may be characterized within these profiles. Identifying and quantifying such modified DCAs could provide a more nuanced understanding of metabolic states, potentially serving as more specific biomarkers for particular conditions or cellular responses than the parent DCAs alone.

Involvement in Biosynthesis of Biologically Relevant Polymers (e.g., Polyhydroxyalkanoates)

Polyhydroxyalkanoates (PHAs) are biodegradable polyesters produced by various microorganisms as intracellular carbon and energy storage granules. nih.gov The production of these biopolymers is of significant interest as a sustainable alternative to petroleum-based plastics. The composition and properties of PHAs are highly dependent on the substrate provided to the microorganisms.

Research has shown that short and medium-chain carboxylic acids are promising substrates for PHA synthesis. nih.gov Bacteria can metabolize these fatty acids and incorporate their derivatives as monomer units into the growing PHA polymer chain. For example, various bacteria utilize pathways related to fatty acid oxidation to convert oil-based substrates into PHA precursors. nih.gov While the direct use of this compound as a substrate for PHA production is not documented, the established use of other carboxylic acids suggests its potential in this field. Dicarboxylic acids represent a class of substrates that could theoretically be used to create novel PHAs with unique properties, such as altered elasticity or degradation rates, by introducing dicarboxylated monomer units into the polymer backbone.

| Substrate Class | Example Substrate | Resulting PHA Monomer (Example) | Microorganism (Example) |

|---|---|---|---|

| Short-Chain Carboxylic Acids | Acetic Acid, Propionic Acid | 3-Hydroxybutyrate (3HB), 3-Hydroxyvalerate (3HV) | Paracoccus homiensis |

| Medium-Chain Carboxylic Acids | Butyric Acid, Caproic Acid | 3-Hydroxybutyrate (3HB) | Paracoccus homiensis |

| Oils / Fatty Acids | Plant Oils, Waste Oils | Various medium-chain-length monomers | Pseudomonas sp. |

Computational and Theoretical Approaches to 3 Acetyloxy Decanedioic Acid

Molecular Modeling and Simulation of Conformational Dynamics and Interactions

Molecular modeling and simulation are powerful tools for investigating the three-dimensional structure and dynamic behavior of molecules like 3-(Acetyloxy)decanedioic acid. The flexibility of the decanedioic acid backbone, combined with the rotational freedom of the acetyloxy group, gives rise to a complex conformational landscape. Understanding this landscape is crucial, as the specific conformation of a molecule can dictate its physical properties and biological activity.

Detailed research findings from studies on similar dicarboxylic acids, such as succinic acid and maleic acid, demonstrate the utility of these computational techniques. acs.org For these molecules, methods like ab initio molecular dynamics (AIMD) have been employed to simulate their conformational preferences in different environments, such as in the vapor phase versus a condensed phase. acs.org These simulations have revealed that intermolecular interactions in the condensed phase can stabilize conformers that are not predicted to be significantly populated in the gas phase. acs.org This is particularly relevant for this compound, where hydrogen bonding and other non-covalent interactions would be expected to play a significant role in its behavior in a biological milieu.

The conformational dynamics of this compound can be explored by calculating the potential energy surface associated with the rotation around its various single bonds. The results of such an analysis would typically be presented in a table that summarizes the relative energies of the different stable conformers.

| Conformer of a Dicarboxylic Acid Analogue | Relative Energy (kcal/mol) | Key Dihedral Angles (°) | Computational Method |

|---|---|---|---|

| Gauche | 0.00 | ~60 | DFT (B3LYP/6-31G) |

| Anti | 0.5 - 1.5 | ~180 | DFT (B3LYP/6-31G) |

| Eclipsed | 3.0 - 5.0 | ~0 | DFT (B3LYP/6-31G*) |

This table presents hypothetical data for a generic dicarboxylic acid to illustrate the typical output of conformational analysis. The relative energies and dihedral angles are representative values.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations provide fundamental insights into the electronic structure of a molecule, which in turn governs its reactivity. For this compound, methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) can be used to calculate a variety of molecular properties. These include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential.

The HOMO-LUMO gap is a particularly important parameter as it provides an indication of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more likely to be reactive. Furthermore, the electrostatic potential map can identify the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is crucial for predicting how the molecule will interact with other chemical species, including biological macromolecules.

Another important application of quantum chemical calculations is the prediction of acidity, expressed as the pKa value. For a dicarboxylic acid like this compound, these calculations can predict the pKa values for the two carboxylic acid groups, which will influence the molecule's charge state at a given pH.

| Carboxylic Acid | Calculated pKa | Experimental pKa | Computational Method |

|---|---|---|---|

| Formic Acid | 3.75 | 3.77 | DFT/SMD |

| Acetic Acid | 4.70 | 4.76 | DFT/SMD |

| Propanoic Acid | 4.85 | 4.87 | DFT/SMD |

This table shows a comparison of calculated and experimental pKa values for some common carboxylic acids, demonstrating the accuracy of quantum chemical methods. researchgate.netpleiades.online

In Silico Prediction of Biochemical Interactions and Metabolic Fate

In silico methods are increasingly used in the early stages of drug discovery and chemical safety assessment to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of molecules. For this compound, these computational tools can forecast its likely biochemical interactions and metabolic fate within a biological system.

The prediction of metabolic fate often involves knowledge-based systems that contain information about common metabolic reactions and the enzymes that catalyze them. For this compound, such a system would likely predict hydrolysis of the ester bond in the acetyloxy group, catalyzed by esterase enzymes, to yield 3-hydroxydecanedioic acid and acetic acid. Other potential metabolic transformations could include beta-oxidation of the dicarboxylic acid backbone.

In addition to predicting metabolic pathways, in silico tools can also screen for potential interactions with biological targets, such as enzymes and receptors. This is often achieved through molecular docking simulations, where the molecule is computationally "docked" into the binding site of a protein to predict its binding affinity and mode of interaction.

| Metabolic Reaction | Predicted Metabolite | Enzyme Class | Prediction Method |

|---|---|---|---|

| Ester Hydrolysis | 3-Hydroxydecanedioic Acid | Esterase | Knowledge-based System |

| Omega-Oxidation | 3-(Acetyloxy)-10-hydroxydecanedioic Acid | Cytochrome P450 | Knowledge-based System |

| Beta-Oxidation | Chain-shortened dicarboxylic acids | Acyl-CoA Dehydrogenase | Metabolic Pathway Analysis |

This table provides a hypothetical prediction of the metabolic fate of this compound based on common in silico prediction methods.

Computational Structure-Activity Relationship (SAR) Studies

Computational Structure-Activity Relationship (SAR) studies are a cornerstone of modern medicinal chemistry and toxicology. oncodesign-services.com These studies aim to establish a correlation between the chemical structure of a series of compounds and their biological activity. oncodesign-services.com For this compound, SAR studies would involve designing and computationally evaluating a series of derivatives to understand how modifications to the chemical structure affect a particular biological endpoint.

A typical SAR study involves calculating a set of molecular descriptors for each compound in the series. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). A mathematical model is then developed to relate these descriptors to the observed biological activity. This model can then be used to predict the activity of new, unsynthesized compounds.

For example, a study on this compound derivatives could explore how varying the length of the dicarboxylic acid chain or changing the substituent at the 3-position influences a specific biological activity, such as enzyme inhibition.

| Derivative of this compound | Molecular Descriptor (e.g., logP) | Predicted Biological Activity (e.g., IC50) | SAR Model |

|---|---|---|---|

| Parent Compound | 2.5 | 10 µM | Quantitative Structure-Activity Relationship (QSAR) |

| Chain extended by 2 carbons | 3.5 | 5 µM | |

| Acetyl group replaced by propionyl | 3.0 | 8 µM |

This table presents a hypothetical example of a computational SAR study for derivatives of this compound, illustrating the relationship between a molecular descriptor and predicted biological activity.

Future Directions and Emerging Research Avenues for 3 Acetyloxy Decanedioic Acid

Development of Novel Stereoselective Synthetic Paradigms

The presence of a chiral center at the C-3 position of 3-(Acetyloxy)decanedioic acid necessitates the development of stereoselective synthetic methods to access its enantiomerically pure forms. The biological activity of chiral molecules is often highly dependent on their stereochemistry. Therefore, the ability to selectively synthesize the (R)- and (S)-enantiomers is crucial for elucidating their specific biological functions.

Future research in this area will likely focus on leveraging modern asymmetric synthesis techniques. Methodologies such as chiral auxiliary-mediated reactions, organocatalysis, and transition-metal-catalyzed asymmetric transformations could provide efficient and highly selective routes to the desired stereoisomers. For instance, a chiral auxiliary-mediated aldol (B89426) addition could be a key step in establishing the stereocenter, followed by subsequent oxidation and acetylation. researchgate.net The development of such synthetic paradigms will be instrumental in providing the enantiomerically pure materials needed for detailed biological evaluation.

| Potential Stereoselective Synthetic Strategy | Key Features | Anticipated Outcome |

| Chiral Auxiliary-Mediated Aldol Reaction | Use of a removable chiral group to direct stereoselective bond formation. | High diastereoselectivity in the formation of the 3-hydroxydecanoic acid precursor. |

| Asymmetric Hydrogenation | Catalytic reduction of a corresponding β-keto ester using a chiral catalyst. | High enantioselectivity in producing the 3-hydroxy intermediate. |

| Enzymatic Resolution | Selective acylation or deacylation of a racemic mixture of 3-hydroxydecanedioic acid derivatives. | Separation of enantiomers with high optical purity. |

Deeper Elucidation of Biological Roles and Regulatory Mechanisms

The biological activities of this compound remain largely unexplored. However, the known anti-inflammatory effects of its parent compound, sebacic acid, suggest that it may possess interesting pharmacological properties. nih.gov Sebacic acid has been shown to decrease the expression of pro-inflammatory cytokines like IL-6. nih.gov The addition of an acetyloxy group at the C-3 position could modulate this activity, potentially enhancing its potency or altering its mechanism of action.

A particularly promising avenue of investigation is the potential for this compound to act as a modulator of histone deacetylases (HDACs). Some fatty acids are known to inhibit HDACs, which are key enzymes in the epigenetic regulation of gene expression. nih.govberkeley.edu The acetyloxy group might influence the interaction of the molecule with the active site of HDAC enzymes. Future research should involve screening this compound against a panel of HDAC isoforms to determine its inhibitory activity and selectivity. Understanding its role as a potential epigenetic modulator could open up therapeutic possibilities in areas such as cancer and inflammatory diseases.

Advancements in Analytical Detection and Characterization Technologies

To fully understand the synthesis, metabolism, and biological effects of this compound, robust analytical methods for its detection and characterization are essential. The development of sensitive and specific analytical techniques will be crucial for pharmacokinetic studies, monitoring its presence in biological matrices, and for quality control in synthetic preparations.

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a powerful tool for the analysis of such compounds. Future work should focus on developing optimized LC-MS/MS methods for the quantification of this compound and its potential metabolites. Furthermore, advanced techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography will be invaluable for the unambiguous determination of its structure and stereochemistry.

| Analytical Technique | Application | Potential Insights |

| LC-MS/MS | Quantification in biological samples. | Pharmacokinetic profile, metabolic stability. |

| High-Resolution Mass Spectrometry | Accurate mass determination. | Elemental composition confirmation. |

| Chiral Chromatography | Separation of enantiomers. | Enantiomeric purity assessment. |

| NMR Spectroscopy | Structural elucidation. | Confirmation of chemical structure and stereochemistry. |

Bioengineering for Sustainable Production and Application in Advanced Materials

The sustainable production of specialty chemicals is a growing area of interest. Bioengineering approaches, utilizing microbial fermentation or enzymatic catalysis, could offer an environmentally friendly alternative to traditional chemical synthesis for producing this compound or its precursors. Metabolic engineering of microorganisms to produce dicarboxylic acids is an emerging field. researchgate.net Future research could focus on designing and optimizing biosynthetic pathways in host organisms like Escherichia coli or Saccharomyces cerevisiae to produce 3-hydroxydecanedioic acid, which can then be chemically acetylated.

In the realm of materials science, dicarboxylic acids are important monomers for the synthesis of polyesters and polyamides. The introduction of a functional group like an acetyloxy moiety on the decanedioic acid backbone could impart novel properties to these polymers, such as altered thermal stability, biodegradability, or drug-releasing capabilities. Investigating the use of this compound as a monomer in polymer synthesis could lead to the development of advanced materials with tailored functionalities.

Interdisciplinary Research Integrating Omics Technologies for Comprehensive Understanding

To gain a holistic understanding of the biological effects of this compound, an interdisciplinary approach integrating various "omics" technologies will be indispensable. nih.govsemanticscholar.org Transcriptomics (analyzing gene expression), proteomics (analyzing protein expression), and metabolomics (analyzing metabolite profiles) can provide a comprehensive picture of the cellular response to treatment with this compound.

For instance, if this compound is found to have anti-inflammatory effects, a multi-omics approach could identify the specific signaling pathways and gene networks that are modulated. researchgate.net This could reveal novel mechanisms of action and potential biomarkers for its activity. nih.gov Such a systems-level understanding will be crucial for translating basic research findings into potential therapeutic applications. nih.gov

| Omics Technology | Research Question | Expected Outcome |

| Transcriptomics (RNA-Seq) | How does the compound alter gene expression in immune cells? | Identification of regulated genes and pathways. |

| Proteomics | Which proteins are differentially expressed upon treatment? | Understanding changes in protein networks and cellular functions. |

| Metabolomics | How does the compound affect cellular metabolism? | Insights into metabolic reprogramming and off-target effects. |

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for synthesizing 3-(Acetyloxy)decanedioic Acid with high purity?

- Methodology : Optimize esterification of decanedioic acid using acetyl chloride or acetic anhydride under controlled anhydrous conditions. Monitor reaction progress via thin-layer chromatography (TLC) or HPLC. Purify via recrystallization (e.g., using ethanol/water mixtures) and confirm purity via melting point analysis and NMR spectroscopy. For analogous esters, storage under inert gas (e.g., N₂) minimizes hydrolysis risks .

Q. How can researchers characterize the stability of this compound under varying conditions?

- Methodology : Conduct accelerated stability studies:

- Thermal stability : Heat samples at 40°C, 60°C, and 80°C for 1–4 weeks; analyze degradation via HPLC-MS.

- Hydrolytic stability : Expose to pH 2 (HCl), pH 7 (buffer), and pH 12 (NaOH) at 25°C; quantify acetyloxy group cleavage using FTIR or ¹H-NMR.

- Storage recommendations : Store in airtight containers at 4°C, away from moisture and strong acids/bases, based on analogous diacid esters .

Q. What analytical techniques are most effective for quantifying this compound in complex matrices?

- Methodology :

- HPLC : Use a C18 column with UV detection at ~210 nm (carboxylic acid absorption). Mobile phase: acetonitrile/0.1% formic acid.

- GC-MS : Derivatize with BSTFA to enhance volatility. Compare retention times and fragmentation patterns against standards.

- NMR : Assign peaks using ¹H, ¹³C, and DEPT-135 spectra; confirm acetyloxy protons at δ 2.0–2.2 ppm and carboxylic protons at δ 10–12 ppm .

Advanced Research Questions

Q. How can conflicting spectroscopic data for this compound derivatives be resolved?

- Methodology :

- Dynamic NMR : Investigate rotational barriers of the acetyloxy group to explain split peaks.

- X-ray crystallography : Resolve stereochemical ambiguities in crystalline derivatives.

- Computational modeling : Use DFT (e.g., B3LYP/6-31G*) to simulate NMR shifts and compare with experimental data. Cross-validate with mass spectrometry fragmentation patterns .

Q. What mechanistic insights explain the reactivity of this compound in ester hydrolysis versus transesterification?

- Methodology :

- Kinetic studies : Monitor reaction rates under acidic (H₂SO₄) and basic (NaOCH₃) conditions using stopped-flow UV-Vis.

- Isotope labeling : Use ¹⁸O-labeled water or alcohols to track oxygen incorporation in products via MS.

- DFT calculations : Map energy profiles for hydrolysis (nucleophilic attack at carbonyl) vs. transesterification (alkoxide intermediate formation) .

Q. How does the acetyloxy group influence the physicochemical properties of decanedioic acid derivatives?

- Methodology :

- Thermogravimetric analysis (TGA) : Compare thermal decomposition temperatures of this compound vs. decanedioic acid.

- Solubility studies : Measure solubility in polar (water, DMSO) and nonpolar (hexane) solvents; correlate with logP values calculated via HPLC retention times.

- Crystallography : Analyze hydrogen-bonding networks in crystal structures to assess how the acetyloxy group disrupts carboxylate interactions .

Data Contradiction & Validation

Q. How should researchers address discrepancies in reported toxicity profiles of structurally related diacid esters?

- Methodology :

- In vitro assays : Perform MTT assays on human cell lines (e.g., HepG2) to assess cytotoxicity.

- QSAR modeling : Use toxicity prediction software (e.g., OECD Toolbox) to compare with existing data for decanedioic acid derivatives.

- Metabolite profiling : Identify hydrolysis products (e.g., acetic acid, decanedioic acid) via LC-MS to infer toxicity mechanisms .

Key Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.